2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a phenylsulfonyl group at position 5 of the pyrimidine ring and a 4-chlorophenyl moiety on the acetamide nitrogen. Its structure combines a sulfur-linked thioether bridge, a sulfonyl group (electron-withdrawing), and a halogenated aryl group, which collectively influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOCTBPGUIUTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-amino-5-(phenylsulfonyl)pyrimidine and 4-chlorophenylacetic acid. The key steps in the synthesis may include:
Formation of the Thioether Linkage: This step involves the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine with a suitable thiol reagent under basic conditions to form the thioether linkage.
Acylation Reaction: The resulting thioether intermediate is then acylated with 4-chlorophenylacetic acid or its derivatives under acidic or basic conditions to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, thermal stability (melting points), and biological activities.
Structural and Functional Group Variations
Key Observations
Anticancer Activity :
- Compound 8a’s nitrobenzo[d]thiazole group contributes to potent cytotoxicity (IC₅₀ = 3.8 μM) but with moderate selectivity . The target compound’s phenylsulfonyl group may reduce off-target effects due to steric hindrance.
- Compound 154’s oxadiazole scaffold demonstrates that electron-donating groups (EDGs) and halogen substituents (e.g., 4-Cl) synergistically enhance activity .
Anti-inflammatory Potential: The triazole-containing analog in highlights the importance of heterocyclic cores in COX-2 inhibition. The target compound’s pyrimidine and sulfonyl groups may offer similar enzyme interactions but with distinct kinetics.
Synthetic Feasibility :
- Yields for analogs range from 55% (Compound 8a) to 85% (), suggesting that the target compound’s synthesis may require optimization of reaction conditions (e.g., solvent, catalyst) .
Thermal Stability :
- Melting points correlate with molecular rigidity. Compound 8a (252–254°C) and II-5 (191–193°C) indicate that sulfonyl and trifluoromethyl groups enhance thermal stability compared to simpler acetamides .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Sulfonyl (target compound) and nitro (Compound 8a) groups increase electrophilicity, enhancing interactions with biological targets like kinases or DNA .
- Halogen Substituents : The 4-Cl-phenyl group in the target compound and analogs (e.g., ) improves lipophilicity and membrane permeability .
- Heterocyclic Cores : Pyrimidine (target), oxadiazole (Compound 154), and triazole () scaffolds dictate binding modes—pyrimidines often target nucleotide-binding proteins, while oxadiazoles modulate enzyme inhibition .
Biological Activity
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with an amino group and a phenylsulfonyl moiety, linked to a thioether and an acetamide group. Its molecular formula is with a molecular weight of 448.9 g/mol. The structure is critical for its biological activity, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The presence of the phenylsulfonyl group may enhance binding affinity to target proteins, potentially inhibiting their activity. This interaction can lead to downstream effects in signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of this compound in cancer therapy.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, although specific data on this compound remains limited.
Study on Anticancer Efficacy
A notable study explored the efficacy of various derivatives of the compound against human cancer cell lines. The results indicated that modifications in the side chains significantly affected the cytotoxicity profiles. For example, substituting the chlorophenyl group with other aromatic rings improved potency against certain cancer types, emphasizing the importance of structural diversity in drug design.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been applied to understand how structural modifications influence biological activity. One study highlighted that increasing electron-withdrawing groups on the phenyl ring enhanced anticancer activity through improved binding interactions with target proteins involved in tumor growth regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
